Apilimod

Overview

Description

Synthesis Analysis

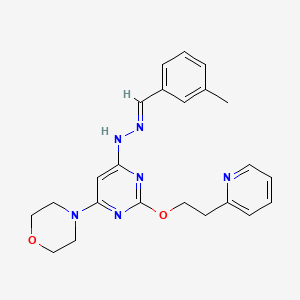

Apilimod selectively suppresses the synthesis of IL-12 and IL-23 by inhibiting the phosphotransferase activity of TLR-4 regulator lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) .Molecular Structure Analysis

The molecular structure of Apilimod consists of a core pyrimidine ring with a morpholine substituent and an ethoxypyridyl substituent . The IUPAC name for Apilimod is N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine .Chemical Reactions Analysis

Apilimod inhibits the lipid kinase enzyme PIKfyve, which synthesizes two lipids, PtdIns5P and PtdIns(3,5)P2. These syntheses are efficiently and similarly inhibited by Apilimod (ID50 = 0.4 nM) in in vitro assays .Physical And Chemical Properties Analysis

Apilimod has a molecular formula of C23H26N6O2 and a molecular weight of 418.49 g/mol . It is soluble in DMSO at a concentration of ≥ 45 mg/mL .Scientific Research Applications

1. Treatment of B-cell non-Hodgkin lymphoma

- Application Summary: Apilimod has been identified as a potent and selective cytotoxic agent against B-cell non-Hodgkin lymphoma (B-NHL). It exhibits exquisite specificity for phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase and has selective cytotoxic activity in B-NHL compared with normal cells .

- Methods of Application: Apilimod was identified through high-throughput screening of clinical-stage drugs. It displays nanomolar activity in vitro, and in vivo studies demonstrate single-agent efficacy as well as synergy with approved B-NHL drugs .

- Results/Outcomes: Apilimod induces B-NHL cytotoxicity through a unique mechanism of action that involves the disruption of lysosomal function. It has broad anticancer activity in vitro and in vivo across all subtypes of B-NHL .

2. Treatment of C9orf72 amyotrophic lateral sclerosis

- Application Summary: Apilimod dimesylate is a PIKfyve inhibitor with a favourable clinical safety profile and has demonstrated activity in preclinical C9orf72 and TDP-43 amyotrophic lateral sclerosis models .

- Methods of Application: In a clinical trial, participants with C9orf72 repeat expansion were randomly assigned to receive twice-daily oral treatment of 125 mg apilimod dimesylate capsules or matching placebo for 12 weeks .

- Results/Outcomes: Apilimod dimesylate increased plasma sGPNMB by > 2.5-fold indicating PIKfyve inhibition and lowered CSF poly (GP) protein levels by 73% indicating CNS tissue-level proof of mechanism .

3. Antiviral Drug

- Application Summary: Apilimod has been repurposed as a potential antiviral drug, with possible applications in the treatment of viral diseases such as Ebola virus disease, Lassa fever and COVID-19 .

- Methods of Application: Apilimod blocks trafficking between lysosomes and endosomes and the trans-Golgi network by inhibiting the cytosolic 5-phosphoinositide kinase PIKfyve, which results in “swollen” endocytic vacuoles and somehow prevents SARS-CoV-2 invasion .

4. Anti-cancer Drug

- Application Summary: Apilimod has been repurposed as a potential anti-cancer drug, with possible applications in the treatment of non-Hodgkin lymphoma .

- Methods of Application: Apilimod was found to have potent and selective antiproliferative effects in a screen of clinical-stage drugs against B-cell non-Hodgkin lymphoma cell lines .

- Results/Outcomes: Apilimod was found to have potent and selective antiproliferative effects in a screen of clinical-stage drugs against B-cell non-Hodgkin lymphoma cell lines .

5. Treatment of Ebola virus disease

- Application Summary: Apilimod has been repurposed as a potential antiviral drug, with possible applications in the treatment of Ebola virus disease .

- Methods of Application: Pharmacological inhibition of PIKfyve by apilimod was shown to suppress trafficking of Ebola virus to its fusion site on endosomes and subsequently the release of the viral genome into the cytoplasm .

- Results/Outcomes: Apilimod was shown to suppress trafficking of Ebola virus to its fusion site on endosomes and subsequently the release of the viral genome into the cytoplasm .

6. Treatment of Lassa fever

- Application Summary: Apilimod has been repurposed as a potential antiviral drug, with possible applications in the treatment of Lassa fever .

7. Treatment of Psoriasis

- Application Summary: Apilimod was previously identified as an inhibitor of Toll-like receptor–induced interleukin 12 (IL-12) and IL-23 cytokine production, and was evaluated in clinical trials as an immunomodulatory agent for treatment of T helper 1 (Th1)- and Th17-mediated inflammatory diseases such as psoriasis .

8. Treatment of Rheumatoid Arthritis

- Application Summary: Apilimod was evaluated in clinical trials as an immunomodulatory agent for treatment of rheumatoid arthritis .

9. Treatment of Crohn’s Disease

- Application Summary: Apilimod was evaluated in clinical trials as an immunomodulatory agent for treatment of Crohn’s disease .

10. Treatment of COVID-19

- Application Summary: Apilimod is currently undergoing clinical trials for treatment of COVID-19. It was identified as the most potent drug for blocking replication of SARS-CoV-2 in iPSC-derived pneumocyte-like cells .

- Methods of Application: Apilimod blocks trafficking between lysosomes and endosomes and the trans-Golgi network by inhibiting the cytosolic 5-phosphoinositide kinase PIKfyve . This results in “swollen” endocytic vacuoles and somehow prevents SARS-CoV-2 invasion .

- Results/Outcomes: In June 2020, AI Therapeutics, Inc. launched clinical trials to evaluate the treatment efficacy of apilimod in adults with a confirmed SARS-CoV-2 infection .

11. Inhibition of PtdIns5P and PtdIns (3,5)P 2 Synthesis

Safety And Hazards

properties

IUPAC Name |

N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKAZIJJKRAJAV-KOEQRZSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apilimod | |

CAS RN |

541550-19-0 | |

| Record name | Apilimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0541550190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apilimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APILIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFW2K84S4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

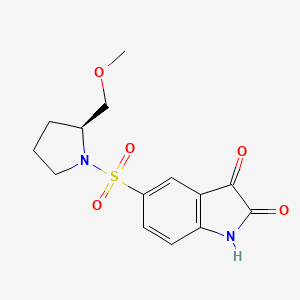

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)